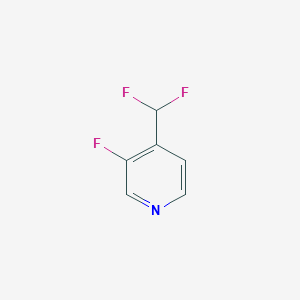

4-(Difluoromethyl)-3-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZXXQAANXDBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733909 | |

| Record name | 4-(Difluoromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-35-4 | |

| Record name | Pyridine, 4-(difluoromethyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethyl)-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Difluoromethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal, agrochemical, and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Within this context, fluorinated pyridines have emerged as a particularly valuable class of heterocyclic compounds. The pyridine moiety itself is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in key biological interactions.[1] When combined with fluorine and fluorinated alkyl groups, such as the difluoromethyl group, the resulting derivatives offer a nuanced toolkit for fine-tuning molecular properties.

This technical guide provides a comprehensive overview of 4-(Difluoromethyl)-3-fluoropyridine, a compound of growing interest in discovery chemistry. We will delve into its core properties, synthesis, and potential applications, offering insights grounded in established chemical principles and contemporary research.

Core Compound Identification and Properties

CAS Number: 1374659-35-4[2]

Molecular Formula: C₆H₄F₃N[2]

Molecular Weight: 147.098 g/mol [2]

While extensive experimental data for this specific compound is not widely published, we can infer certain characteristics based on related structures and general principles of physical organic chemistry.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | 2,3-Difluoro-4-(difluoromethyl)pyridine | 3-Fluoropyridine |

| CAS Number | 1374659-35-4 | 1374659-38-7 | 372-47-4 |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| Solubility | Likely soluble in common organic solvents | Not available | Not available |

It is anticipated that this compound is a liquid or a low-melting solid at room temperature, a common characteristic of many fluorinated pyridines. Its solubility is expected to be good in a range of organic solvents.

Synthesis Strategies: Accessing the this compound Scaffold

Conceptual Synthetic Workflow

A plausible synthetic approach would likely involve a multi-step sequence, leveraging modern techniques for pyridine functionalization.

Caption: A conceptual workflow for the synthesis of this compound.

Key Synthetic Transformations

-

Fluorination of the Pyridine Ring: Introducing a fluorine atom at the 3-position of a pyridine ring can be challenging. The Balz-Schiemann reaction, involving the diazotization of a 3-aminopyridine precursor followed by thermal decomposition of the resulting diazonium tetrafluoroborate, is a classic method.[3] More modern approaches might utilize transition-metal-catalyzed fluorination reactions.

-

Introduction of the Difluoromethyl Group: The direct C-H difluoromethylation of pyridines is an area of active research.[4] One promising strategy involves the temporary dearomatization of the pyridine ring to activate specific positions for radical attack by a difluoromethylating agent.[4] Alternatively, a precursor functional group, such as a formyl or carboxyl group, could be installed at the 4-position and subsequently converted to the difluoromethyl group via deoxyfluorination reactions.

Detailed Hypothetical Protocol: A Two-Step Approach

-

Step 1: Synthesis of a 3-Fluoro-4-functionalized Pyridine Intermediate. A suitable starting material, such as a 3-amino-4-bromopyridine, could undergo a Sandmeyer-type reaction to introduce a cyano group at the 4-position, followed by a Balz-Schiemann reaction to install the fluorine at the 3-position.

-

Step 2: Conversion to the Difluoromethyl Group. The resulting 3-fluoro-4-cyanopyridine could then be reduced to the corresponding aldehyde. Subsequent treatment with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), would yield the desired this compound.

It is crucial to note that optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be essential for achieving a viable yield and purity.

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of related structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - A triplet for the proton of the CHF₂ group, coupled to the two fluorine atoms. - Signals in the aromatic region corresponding to the pyridine ring protons, showing complex coupling patterns due to both H-H and H-F coupling. |

| ¹³C NMR | - A triplet for the carbon of the CHF₂ group due to C-F coupling. - Aromatic carbon signals, with some showing characteristic C-F coupling. |

| ¹⁹F NMR | - A doublet for the fluorine atoms of the CHF₂ group, coupled to the proton. - A singlet or multiplet for the fluorine atom on the pyridine ring. |

| Mass Spec. | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns characteristic of pyridine and fluorinated compounds. |

Applications in Drug Discovery and Beyond

The unique combination of a fluorinated pyridine ring and a difluoromethyl group suggests that this compound is a valuable building block for the synthesis of novel bioactive molecules.

Rationale for its Utility in Medicinal Chemistry

-

Metabolic Stability: The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, but it is resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine and difluoromethyl groups will lower the pKa of the pyridine nitrogen. This can be strategically employed to fine-tune the basicity of the molecule, which is often critical for target engagement and solubility.

-

Enhanced Binding Interactions: The difluoromethyl group can participate in hydrogen bonding interactions, potentially leading to increased binding affinity with a biological target.

Potential Therapeutic Areas

Given the prevalence of the pyridine scaffold in a wide range of pharmaceuticals, derivatives of this compound could be explored for applications in:

-

Oncology

-

Neuroscience

-

Infectious diseases

-

Inflammatory conditions

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent exposure through all routes.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Hazard Identification (based on related compounds):

-

May cause skin and eye irritation.[5]

-

May cause respiratory irritation.[5]

-

May be harmful if swallowed.[6]

It is imperative to consult a comprehensive and up-to-date MSDS for the specific compound before handling.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the advancement of chemical sciences. Its unique combination of a fluorinated pyridine core and a difluoromethyl group offers a wealth of opportunities for the design of novel molecules with tailored properties. As synthetic methodologies continue to evolve, we can anticipate that this and related compounds will become more accessible, paving the way for their broader application in drug discovery, agrochemicals, and materials science. Further research into the experimental characterization and reactivity of this compound is warranted to fully unlock its potential.

References

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

- Google Patents. US3703521A - Method for the preparation of stable 4-fluoropyridine salts.

- Google Patents. EP0146924A2 - Preparation of difluorpyridine compounds.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents. DE3478598D1 - Preparation of difluorpyridine compounds.

-

Acros PharmaTech Limited. Safety Data Sheet: 2-(Chloromethyl)-3-fluoropyridine hydrochloride. Available from: [Link]

-

University of Münster. New method for introducing fluorinated components into molecules. Available from: [Link]

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

-

ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Available from: [Link]

-

ResearchGate. Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available from: [Link]

- Google Patents. US9115089B2 - Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds and fluoro-pyrimidinyl-methoxy substituted pyridinone-pyridinyl compounds.

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-(Difluoromethyl)-3-fluoropyridine

Foreword: The Rising Prominence of Fluorinated Pyridines in Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine moiety, a ubiquitous feature in a vast array of pharmaceuticals, is a prime target for fluorination to modulate key physicochemical and pharmacological properties. The introduction of a difluoromethyl (CF₂H) group, in particular, has garnered significant attention as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, profoundly influencing a molecule's binding affinity, metabolic stability, and cell permeability.

This guide provides a comprehensive technical overview of the synthesis of 4-(difluoromethyl)-3-fluoropyridine, a valuable building block in the development of novel therapeutics. We will delve into a state-of-the-art synthetic strategy, grounded in the principles of C-H functionalization, and explore the underlying mechanistic principles that ensure its efficacy and regioselectivity.

Strategic Approach: A Modern C-H Functionalization Pathway

The synthesis of polysubstituted pyridines, especially those with specific regiochemistry, has historically presented significant challenges. Traditional methods often require multi-step sequences with pre-functionalized starting materials, leading to lower overall yields and limited structural diversity. Recent advancements in C-H functionalization have revolutionized this landscape, offering more direct and efficient routes to these valuable compounds.

The primary strategy detailed in this guide for the synthesis of this compound leverages a powerful method for the site-selective difluoromethylation of pyridines. This approach, pioneered by Studer and coworkers, utilizes a temporary dearomatization of the pyridine ring to form an oxazino-pyridine intermediate. This intermediate can then be selectively functionalized at the para-position through a Minisci-type radical reaction.[1][2]

The overall synthetic logic is as follows:

-

Dearomatization: 3-Fluoropyridine is reacted with suitable reagents to form a dearomatized oxazino-pyridine intermediate.

-

In Situ Pyridinium Salt Formation and para-Selective Difluoromethylation: The oxazino-pyridine is treated with an acid to generate a pyridinium salt in situ. This directs the subsequent radical difluoromethylation exclusively to the C-4 position.

-

Rearomatization: The difluoromethylated intermediate rearomatizes to yield the final product, this compound.

This strategy offers a significant advantage over classical methods by enabling the direct functionalization of a C-H bond at a position that is often difficult to access through traditional electrophilic or nucleophilic aromatic substitution reactions.

Visualizing the Synthetic Pathway

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-(Difluoromethyl)-3-fluoropyridine

This guide provides a comprehensive analysis of the expected spectral data for 4-(difluoromethyl)-3-fluoropyridine, a compound of interest for researchers, scientists, and professionals in drug development. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes established principles of spectroscopic analysis for fluorinated heterocyclic compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The methodologies and interpretations presented herein are grounded in authoritative sources and field-proven insights to ensure scientific integrity and practical utility. The CAS Number for this compound is 1374659-35-4.[1]

Introduction and Molecular Structure Analysis

This compound is a substituted pyridine derivative. The introduction of fluorine atoms and fluorinated alkyl groups into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, making them valuable motifs in medicinal and agricultural chemistry.[2][3][4] A thorough understanding of the spectral characteristics of such compounds is paramount for their unambiguous identification, purity assessment, and structural elucidation.

The structure of this compound features a pyridine ring substituted with a fluorine atom at the 3-position and a difluoromethyl group at the 4-position. This arrangement leads to a unique set of spectral signatures that can be predicted and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[5][6]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen will shift these signals downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.5 - 8.7 | d | ~5 Hz (³JHH) |

| H-5 | 7.4 - 7.6 | dd | ~8 Hz (³JHH), ~5 Hz (⁴JHF) |

| H-6 | 8.6 - 8.8 | d | ~8 Hz (³JHH) |

| CHF₂ | 6.6 - 7.0 | t | ~56 Hz (²JHF) |

Causality Behind Predictions:

-

H-2, H-5, H-6: These aromatic protons will exhibit chemical shifts typical for a substituted pyridine ring, with downfield shifts due to the deshielding effect of the electronegative nitrogen atom. The fluorine at C-3 will further influence these shifts. The multiplicities arise from couplings to adjacent protons (³JHH) and, for H-5, a smaller coupling to the fluorine at C-3 (⁴JHF).

-

CHF₂: The proton of the difluoromethyl group is expected to show a large chemical shift due to the two attached fluorine atoms. Its signal will be split into a characteristic triplet due to coupling with the two equivalent fluorine atoms of the CHF₂ group (²JHF).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the presence of C-F couplings, which can be quite large and are useful for assignments.[2][7]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 145 - 150 | d | ~15-20 Hz (²JCF) |

| C-3 | 155 - 160 | d | ~240-260 Hz (¹JCF) |

| C-4 | 120 - 125 | dt | ~20-25 Hz (²JCF), ~20-25 Hz (¹JCF) |

| C-5 | 135 - 140 | d | ~5-10 Hz (³JCF) |

| C-6 | 150 - 155 | s | |

| CHF₂ | 110 - 115 | t | ~230-240 Hz (¹JCF) |

Causality Behind Predictions:

-

C-F Couplings: Carbons directly bonded to fluorine (C-3 and CHF₂) will exhibit large one-bond coupling constants (¹JCF), resulting in a doublet for C-3 and a triplet for the CHF₂ carbon.[2] Carbons two or three bonds away from a fluorine atom will show smaller couplings.

-

Chemical Shifts: The chemical shifts are influenced by the electronegativity of the substituents and the aromatic system. The carbon bearing the difluoromethyl group (C-4) will be split by both the fluorine at C-3 and the two fluorines of the CHF₂ group, leading to a doublet of triplets.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.[8][9]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CF (ring) | -120 to -140 | m | |

| CF ₂H | -90 to -120 | d | ~56 Hz (²JHF) |

Causality Behind Predictions:

-

Chemical Shifts: The chemical shifts are reported relative to a standard like CFCl₃. The aromatic fluorine will have a different chemical shift compared to the aliphatic fluorines of the difluoromethyl group.

-

Multiplicities: The fluorine on the pyridine ring will be coupled to nearby protons, resulting in a complex multiplet (m). The two equivalent fluorines of the CHF₂ group will be split into a doublet by the proton attached to the same carbon (²JHF).

Experimental Protocols for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumental Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse sequence: Standard single pulse (zg30).

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse (zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single pulse (zg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Visualization of Key NMR Interactions

Caption: Predicted J-coupling interactions in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₆H₄F₃N is 147.03 g/mol . A prominent molecular ion peak is expected at m/z = 147 in the mass spectrum.

-

Key Fragmentation:

-

Loss of a fluorine atom: [M-F]⁺ at m/z = 128.

-

Loss of the difluoromethyl radical: [M-CHF₂]⁺ at m/z = 96.

-

Cleavage of the pyridine ring can lead to various smaller fragments.

-

Table 4: Predicted MS Data for this compound

| m/z | Predicted Ion |

| 147 | [M]⁺ |

| 128 | [M-F]⁺ |

| 96 | [M-CHF₂]⁺ |

Experimental Protocol for Mass Spectrometry

Methodology (e.g., Electrospray Ionization - ESI):

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorptions

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1250-1000 | C-F stretch | C-F (aromatic and aliphatic) |

| ~2900 | C-H stretch | CHF₂ |

Causality Behind Predictions:

-

The C-F stretching vibrations typically give rise to strong absorption bands in the 1250-1000 cm⁻¹ region.[10][11]

-

The aromatic C-H and ring stretching vibrations are characteristic of the pyridine core.[12][13]

-

The C-H stretch of the difluoromethyl group will be present but may be weak.

Experimental Protocol for IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat sample (if liquid) or a solid sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for this compound. By understanding the expected chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies, researchers can confidently acquire and interpret experimental data to verify the structure and purity of this important fluorinated pyridine derivative. The principles and protocols outlined here serve as a robust framework for the comprehensive spectroscopic characterization of this and related novel molecules in the field of chemical research and development.

References

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

PMC - NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

PMC - PubMed Central. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

NIH. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

-

NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved from [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. learning.sepscience.com [learning.sepscience.com]

- 10. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethyl)-3-fluoropyridine

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacological properties. The pyridine ring, a ubiquitous heterocycle in numerous approved drugs, serves as a versatile platform for such modifications. This guide focuses on 4-(difluoromethyl)-3-fluoropyridine, a compound that embodies two key fluorination strategies: the introduction of a fluorine atom directly onto the aromatic ring and the incorporation of a difluoromethyl (-CHF₂) group.

The presence of a fluorine atom at the 3-position of the pyridine ring can significantly alter the molecule's electronic distribution, pKa, and metabolic stability. Concurrently, the difluoromethyl group is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds, while also enhancing lipophilicity and metabolic resistance. The unique combination of these two fluorine-containing substituents in this compound makes it a valuable building block for the synthesis of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. Understanding the fundamental physicochemical properties of this compound is therefore critical for its effective utilization in drug design and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural and molecular characteristics, predicted lipophilicity and acidity, and expected spectral features. Furthermore, detailed, field-proven experimental protocols for determining key parameters such as LogP and aqueous solubility are presented to enable researchers to validate and expand upon the data provided herein.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are based on available data, others are estimated based on computational models and comparison with analogous structures due to the limited availability of direct experimental data.

| Property | Value / Predicted Value | Source / Method |

| Molecular Formula | C₆H₄F₃N | [1] |

| Molecular Weight | 147.10 g/mol | [1] |

| CAS Number | 1374659-35-4 | [1] |

| Predicted XLogP | 1.6 | [2] |

| Estimated pKa | ~2.5 - 3.0 | Comparative analysis |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Lipophilicity (Predicted LogP)

The partition coefficient (LogP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a computationally predicted XLogP value of 1.6 is available.[2] This positive value suggests that the compound is moderately lipophilic, indicating a preference for a non-polar environment over an aqueous one. This moderate lipophilicity is a desirable trait in many drug candidates, as it can facilitate membrane permeability. The experimental determination of LogP is crucial for confirming this predicted value and is detailed in the "Experimental Protocols" section of this guide.

Acidity (Estimated pKa)

The pKa of the pyridinium ion is a measure of the basicity of the pyridine nitrogen. While no experimental pKa value for this compound is currently available, an estimation can be made by considering the electronic effects of the substituents on the pyridine ring. The parent compound, 3-fluoropyridine, has a pKa of 2.97.[3] The difluoromethyl group at the 4-position is electron-withdrawing due to the presence of the two fluorine atoms. This electron-withdrawing effect is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and lowering the pKa of the corresponding pyridinium ion. Therefore, the pKa of this compound is estimated to be slightly lower than that of 3-fluoropyridine, likely in the range of 2.5 to 3.0.

Spectral Properties (Predicted)

Detailed spectral analysis is essential for the structural elucidation and characterization of this compound. While experimental spectra are not widely published, the following sections outline the expected features based on the analysis of analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the proton of the difluoromethyl group.

-

Aromatic Protons: The protons at positions 2, 5, and 6 of the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions. The proton at position 2 will likely appear as a doublet, coupled to the proton at position 6. The protons at positions 5 and 6 will show more complex splitting patterns due to coupling with each other and with the fluorine atom at position 3.

-

Difluoromethyl Proton: The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). This signal will likely be found in the range of δ 6.0-7.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region. The carbon atoms directly bonded to fluorine (C3 and C4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will show smaller, longer-range couplings to the fluorine atoms.

-

Difluoromethyl Carbon: The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that will provide specific information about the fluorine environments in the molecule.

-

Fluorine at C3: The fluorine atom attached to the pyridine ring at the 3-position will appear as a multiplet due to coupling with the adjacent aromatic protons.

-

Difluoromethyl Fluorines: The two equivalent fluorine atoms of the -CHF₂ group will appear as a doublet due to coupling with the single proton of this group (¹JFH).

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 147. The fragmentation pattern will likely involve the loss of fluorine, the difluoromethyl group, or other small neutral molecules. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-F stretching: Strong absorption bands corresponding to the C-F stretching of the fluoro and difluoromethyl groups are expected in the 1000-1300 cm⁻¹ region.

Experimental Protocols

To facilitate further research and validation of the predicted properties, the following are detailed, standardized protocols for the experimental determination of LogP and aqueous solubility.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the gold standard for the experimental determination of LogP.

Caption: Workflow for the determination of LogP using the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare mutually saturated n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Stock Solution: Prepare a stock solution of this compound of known concentration in the saturated n-octanol phase.

-

Partitioning: In a sealed vial, combine a precise volume of the stock solution with a precise volume of the saturated aqueous phase.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a period sufficient to ensure equilibrium is reached (typically 24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.

-

Analysis: Determine the concentration of this compound in each aliquot using a validated analytical method such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the partition coefficient (P) by dividing the concentration in the n-octanol phase by the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The shake-flask method can also be used to determine the thermodynamic aqueous solubility of a compound.

Caption: Workflow for determining thermodynamic aqueous solubility.

Step-by-Step Methodology:

-

Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Suspension: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial to create a suspension.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure that equilibrium solubility is reached.

-

Verification: After the equilibration period, visually confirm that undissolved solid is still present, indicating that the solution is saturated.

-

Separation: Separate the undissolved solid from the saturated solution by filtration through a low-binding syringe filter (e.g., 0.22 µm) or by high-speed centrifugation.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC, or LC-MS) against a calibration curve.

-

Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Thermal Stability

Conclusion

This compound is a valuable building block in medicinal chemistry, possessing a unique combination of fluorine substituents that can impart desirable pharmacological properties. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, including its molecular characteristics, lipophilicity, and acidity. The provided spectral predictions offer a basis for the structural characterization of this compound. Furthermore, the detailed experimental protocols for determining LogP and aqueous solubility empower researchers to experimentally validate and expand upon the data presented. As the development of novel fluorinated pharmaceuticals continues to advance, a thorough understanding of the fundamental properties of key building blocks like this compound will be indispensable for the rational design of the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoropyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4F3N). Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoropyridine. Retrieved from [Link]

-

Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoro-3-(5-fluoropyridin-3-yl)phenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluoropyridine. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Elsevier. (n.d.). Reaxys Medicinal Chemistry Flat File (RMCFF). Retrieved from [Link]

-

Elsevier. (n.d.). Reaxys Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Difluoromethyl)pyridine. Retrieved from [Link]

-

CAS. (n.d.). SciFinder. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-3-chloro-2-fluoropyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(Difluoromethyl)-3-fluoropyridine: Stability, Reactivity, and Applications

Introduction: The Rising Prominence of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[1] Within this context, fluorinated pyridines have emerged as privileged structures in the design of novel therapeutics.[2] This guide focuses on a particularly valuable building block: 4-(Difluoromethyl)-3-fluoropyridine. The presence of both a difluoromethyl group and a fluorine atom on the pyridine ring imparts a unique combination of electronic and steric properties, making it an attractive synthon for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the stability, reactivity, and practical applications of this versatile compound.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on closely related analogs.

| Property | Value (Estimated) | Source/Analogy |

| Molecular Formula | C₆H₄F₃N | - |

| Molecular Weight | 147.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or low melting solid | Analogy with other fluorinated pyridines |

| Boiling Point | ~110-120 °C | Analogy with 4-(Trifluoromethyl)pyridine[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge of organic compounds |

| pKa of Pyridine Nitrogen | ~2-3 | Electron-withdrawing effects of F and CHF₂ |

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic data is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling to both fluorine atoms. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms.[4]

-

¹³C NMR: The carbon NMR will display distinct signals for each carbon atom, with C-F coupling constants providing valuable structural information.[4]

-

¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the fluorine atom on the pyridine ring and another for the difluoromethyl group, likely a doublet for the C3-F and a quartet for the CHF2 group (due to coupling with the proton).[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Chemical Stability: A Guide to Handling and Storage

The stability of this compound under various conditions is a critical consideration for its practical application.

Thermal Stability: Fluorinated pyridines generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur.[7] It is recommended to handle the compound at moderate temperatures and store it in a cool place.

Hydrolytic Stability: The C-F bonds in this compound are generally stable to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, nucleophilic aromatic substitution of the fluorine atom may occur.

Photochemical Stability: While specific data is unavailable, aromatic compounds can be susceptible to photochemical degradation. It is advisable to store the compound in a light-protected container.

Chemical Compatibility: this compound is generally compatible with common organic solvents. However, it should be stored away from strong oxidizing agents and strong bases to prevent unwanted reactions.[8][9]

Safe Handling and Storage: Based on safety data sheets for similar compounds, this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).[8] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

Reactivity Profile: A Synthetic Chemist's Perspective

The reactivity of this compound is dictated by the electronic nature of the fluorinated pyridine ring. The electron-withdrawing effects of the fluorine atom and the difluoromethyl group activate the pyridine ring towards certain transformations and influence the regioselectivity of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a fluorine at the 2- or 4-position. The electron-withdrawing difluoromethyl group at the 4-position can further influence the reactivity of the ring towards nucleophiles. Reactions with various nucleophiles such as amines, alkoxides, and thiolates can be achieved under appropriate conditions, typically requiring heat and a suitable base.[10][11]

Diagram: Nucleophilic Aromatic Substitution Workflow

Caption: General workflow for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-F bond, while strong, can participate in palladium-catalyzed cross-coupling reactions, although this typically requires specialized conditions. More commonly, the pyridine ring can be functionalized prior to the introduction of the difluoromethyl and fluoro groups, or a leaving group such as bromine or iodine can be introduced to facilitate cross-coupling. Common cross-coupling reactions applicable to functionalized pyridines include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[12]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[13][14]

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[1]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Lithiation and Electrophilic Quench

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. While the fluorine atom at the 3-position can direct lithiation to the 2-position, the difluoromethyl group at the 4-position may also influence the regioselectivity. The use of a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures can generate a lithiated intermediate that can be subsequently quenched with various electrophiles to introduce a wide range of functional groups.[15]

Experimental Protocols: Exemplary Procedures

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.[10]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Precursor

-

To a degassed solution of the halogenated 4-(difluoromethyl)pyridine precursor (1.0 eq) and the boronic acid or ester (1.2-1.5 eq) in a suitable solvent system (e.g., dioxane/water or toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

The reaction mixture is heated to 80-110 °C under an inert atmosphere until the starting material is consumed.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The residue is purified by column chromatography to yield the coupled product.[12][16]

Conclusion

This compound is a valuable and versatile building block in contemporary drug discovery and development. Its unique electronic properties, arising from the synergistic effects of the fluorine and difluoromethyl substituents, provide a powerful handle for chemists to modulate the characteristics of lead compounds. A thorough understanding of its stability and reactivity is paramount for its successful application in the synthesis of complex molecular targets. This guide provides a foundational understanding to empower researchers in their pursuit of novel and effective therapeutics.

References

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. [URL not available]

- AK Scientific, Inc. Safety Data Sheet for 2,3-Difluoro-4-(difluoromethyl)pyridine. [URL not available]

- Fluorochem. Safety Data Sheet for 3-Bromo-2-(difluoromethyl)pyridine. [URL not available]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

- Sigma-Aldrich.

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]

-

4-(Trifluoromethyl)pyridine. PubChem. [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. SciSpace. [Link]

- SAFETY DATA SHEET. Fisher Scientific. [URL not available]

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [URL not available]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Directed lithiation of 4‐halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Sci-Hub. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]

-

Room-temperature nucleophilic aromatic fluorination: Experimental and theoretical studies. Research Nebraska. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

4-Fluoropyridine. PubChem. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. [Link]

-

Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Sci-Hub. Directed lithiation of 4‐halopyridines: Chemoselectivity, regioselectivity and application to synthesis / Journal of Heterocyclic Chemistry, 1988 [sci-hub.ru]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of the 4-(Difluoromethyl)-3-fluoropyridine Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of C-F bonds to act as metabolic blockers and modulators of pKa—offer medicinal chemists a powerful toolkit to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the privileged heterocyclic systems, pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to engage in a variety of biological interactions.[3] The convergence of these two motifs in the form of fluorinated pyridines has led to the development of numerous successful therapeutic agents.[1]

This technical guide focuses on a particularly compelling and increasingly relevant scaffold: 4-(difluoromethyl)-3-fluoropyridine . The presence of a difluoromethyl (CF2H) group, a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, coupled with a fluorine atom on the pyridine ring, creates a unique electronic and steric environment.[4] This guide will provide an in-depth exploration of the synthesis, derivatization, and structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their application as kinase inhibitors.

Synthetic Strategies for the this compound Core

Proposed Synthetic Workflow

A plausible and efficient route to the target scaffold is outlined below. This strategy leverages a halogen-metal exchange followed by difluoromethylation, a common and versatile method for introducing the CF2H moiety.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure derived from analogous transformations reported in the literature for the synthesis of related compounds.[5][6]

Step 1: Halogen-Metal Exchange of 3-Fluoro-4-bromopyridine

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.

-

In a separate flask, dissolve 3-fluoro-4-bromopyridine (1.0 equivalent) in anhydrous THF (5 mL).

-

Add the solution of 3-fluoro-4-bromopyridine dropwise to the n-butyllithium solution at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Causality Behind Experimental Choices: The use of cryogenic temperatures (-78 °C) is critical to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediate. Anhydrous conditions are paramount as organolithium reagents are strong bases and will be quenched by water.

Step 2: Difluoromethylation

-

To the cold (-78 °C) solution of the lithiated 3-fluoropyridine, add ethyl bromodifluoroacetate (1.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The expected ¹⁹F NMR spectrum would show two distinct fluorine environments, one for the C3-F and another for the CF2H group, with characteristic couplings.

Derivatization and Structural Analogs

The this compound core serves as a versatile platform for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. Common diversification strategies include:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position is not highly activated towards SNAr. However, introduction of electron-withdrawing groups on the ring can facilitate substitution. More commonly, other positions on the pyridine ring are functionalized.

-

Cross-Coupling Reactions: If a halogen is present at other positions (e.g., 2- or 6-position), Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions can be employed to introduce a wide range of aryl, heteroaryl, or amino substituents.

-

Modification of the Difluoromethyl Group: While less common, the acidic proton of the difluoromethyl group can potentially be deprotonated to generate a nucleophile for further reactions, although this can be challenging.

Biological Applications: A Focus on Kinase Inhibition

The this compound scaffold has emerged as a promising motif in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[7] In particular, derivatives of this scaffold have shown significant potential as inhibitors of the Janus kinase (JAK) family of enzymes.[8][9]

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in a variety of autoimmune diseases and malignancies.[10][11][12] Inhibitors of JAKs can therefore modulate the immune response and inhibit the growth of cancer cells.

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for this compound-based inhibitors.

The this compound moiety can make several key contributions to the activity of a kinase inhibitor:

-

Hydrogen Bonding: The acidic proton of the difluoromethyl group can act as a hydrogen bond donor, interacting with key residues in the ATP-binding pocket of the kinase.

-

Lipophilicity: The CF2H group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group, allowing for fine-tuning of the overall lipophilicity of the molecule to optimize cell permeability and pharmacokinetic properties.

-

Metabolic Stability: The C-F bonds are highly stable and can block sites of metabolism, increasing the half-life of the drug.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine and difluoromethyl groups reduces the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions and improving oral bioavailability.

Structure-Activity Relationships (SAR) of this compound Analogs

While extensive SAR data for a broad range of this compound derivatives is still emerging, preliminary findings from the patent literature and early-stage drug discovery efforts provide valuable insights. The following table summarizes general SAR trends for kinase inhibitors incorporating this scaffold.

| Position of Substitution | Type of Substituent | Effect on Kinase Inhibitory Activity | Rationale |

| 2-position | Small alkyl or amino groups | Generally well-tolerated or beneficial | Can form additional interactions with the kinase hinge region. |

| 5-position | Aromatic or heteroaromatic rings | Often crucial for potency and selectivity | Can occupy a hydrophobic pocket and provide key interactions. |

| 6-position | Hydrogen or small substituents | Bulky groups may be detrimental | Steric hindrance can disrupt binding to the ATP pocket. |

Key SAR Insights:

-

The 2- and 5-positions of the this compound ring appear to be the most amenable to substitution for enhancing kinase inhibitory activity.

-

The nature of the substituent at the 5-position is often a key determinant of selectivity among different kinase family members.

-

The difluoromethyl group at the 4-position is often critical for maintaining potency, likely through its role as a hydrogen bond donor.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and increasingly utilized building block in modern medicinal chemistry. Its unique combination of electronic and steric properties makes it particularly well-suited for the design of kinase inhibitors, as evidenced by its emergence in the patent literature for JAK inhibitors. While the synthesis of the core structure requires a multi-step approach, the methodologies are well-established and amenable to the generation of diverse analog libraries for SAR exploration.

Future research in this area will likely focus on the development of more efficient and direct methods for the synthesis of the core scaffold, as well as a more comprehensive elucidation of the SAR for various kinase targets. The continued exploration of derivatives of this compound holds significant promise for the discovery of novel and effective therapeutic agents for the treatment of cancer, inflammation, and other diseases driven by aberrant kinase activity.

References

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. PubMed. [Link]

-

(PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]

- US20100075971A1 - Substituted pyridine derivatives useful in the treatment of cancer and other disorders - Google Patents.

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. National Center for Biotechnology Information. [Link]

- EP0146924A2 - Preparation of difluorpyridine compounds - Google Patents.

-

Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC. National Center for Biotechnology Information. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH. National Center for Biotechnology Information. [Link]

-

Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed. PubMed. [Link]

-

Structure–activity relationship study and the effect of substituted... - ResearchGate. ResearchGate. [Link]

-

Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Examples of difluoromethyl use in kinase inhibitors (4,5). - ResearchGate. ResearchGate. [Link]

- RS62289B1 - Difluoromethyl-aminopyridines and difluoromethyl-aminopyrimidines - Google Patents.

-

Preparation of trifluoromethylpyridine libraries - PubMed. PubMed. [Link]

-

Spectroscopic and Biophysical Characterization of Novel Fluorescent Drug Analogues. Freie Universität Berlin. [Link]

-

Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com. European Patent Office. [Link]

-

Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - NIH. National Center for Biotechnology Information. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. PubMed. [Link]

-

Janus kinase inhibitor - Wikipedia. Wikipedia. [Link]

-

N-Difluoromethylation of pyridine derivatives (4–7) and... - ResearchGate. ResearchGate. [Link]

-

4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. PubMed. [Link]

-

A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PubMed. PubMed. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. MDPI. [Link]

-

Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death. U.S. Food and Drug Administration. [Link]

-

Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Publishing. Royal Society of Chemistry. [Link]

-

In vitro study of focused compounds toward JAK2/3 by kinase assay and... - ResearchGate. ResearchGate. [Link]

-

Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - NIH. National Center for Biotechnology Information. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. MDPI. [Link]

-

Current and future status of JAK inhibitors - PubMed. PubMed. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - Preprints.org. Preprints.org. [Link]

-

Janus kinase 3 - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent - PMC. National Center for Biotechnology Information. [Link]

-

Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - NIH. National Center for Biotechnology Information. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. University of Barcelona. [Link]

Sources

- 1. Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syntheses and biological activity of C-3'-difluoromethyl-taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 4-(Difluoromethyl)-3-fluoropyridine

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties, capable of forming hydrogen bonds and modulating lipophilicity. This technical guide provides an in-depth account of the discovery and synthetic history of 4-(difluoromethyl)-3-fluoropyridine, a highly valuable and specialized building block. We will trace its origins from the broader context of fluorinated pyridine synthesis to its specific emergence as a critical intermediate in the development of next-generation therapeutics, most notably Janus kinase (JAK) inhibitors. This paper will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, underlying chemical principles, and its pivotal role in pharmaceutical innovation.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1] Its functionalization provides a versatile platform for modulating biological activity. The introduction of fluorine atoms can dramatically alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.[2]

-

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

pKa Modulation: Fluorine's electron-withdrawing nature can lower the basicity of the pyridine nitrogen, which can be crucial for optimizing a drug's solubility and off-target activity profile.

The difluoromethyl group, specifically, offers a unique combination of steric and electronic properties, acting as a lipophilic hydrogen bond donor.[3] This has made difluoromethylated heterocycles, such as this compound, highly sought-after intermediates in the design of novel therapeutics.

Historical Context: The Path to Polysubstituted Fluoropyridines

The synthesis of simple monofluorinated pyridines was historically challenging. Early methods, such as the Balz-Schiemann reaction reported for 4-fluoropyridine, often suffered from low yields and the inherent instability of the product.[4][5] 4-Fluoropyridine, for instance, is prone to polymerization and hydrolysis, complicating its isolation.[4][6]

The development of more robust and general methods for fluorination and for the introduction of fluorinated alkyl groups has been a major focus of synthetic chemistry research. Key advancements include:

-

Halogen Exchange (Halex) Reactions: The substitution of a chloro or bromo substituent with fluoride, typically using sources like KF or CsF in polar aprotic solvents, became a more reliable method for producing fluorinated aromatics.

-

Direct C-H Functionalization: More recently, methods for the direct, regioselective introduction of difluoromethyl groups onto pyridine rings have been developed, representing the cutting edge of synthetic efficiency.[3][7]

It is within this landscape of evolving synthetic capabilities that the need for specific, highly functionalized building blocks like this compound arose, driven by the complex structural requirements of modern drug targets.

The "Discovery": Emergence as a Key Pharmaceutical Intermediate

A pivotal moment in the history of this compound is its documented synthesis as a key intermediate in a 2011 patent application from Incyte Corporation for a new class of Janus kinase (JAK) inhibitors. This patent, WO2011068842A1, details the synthesis of potent therapeutic candidates for treating autoimmune diseases, myeloproliferative disorders, and cancers.[8]

The molecule, designated as "Intermediate 11" in the patent, serves as a crucial building block for constructing the substituted pyridine core of these complex inhibitors. Its specific substitution pattern—a fluorine atom at the 3-position and a difluoromethyl group at the 4-position—was likely the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for the JAK kinase target. The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that govern immunity and inflammation.[3][4]

The synthesis of this intermediate, therefore, was not an academic exercise but a mission-critical step in a major drug discovery program.

The Foundational Synthetic Route